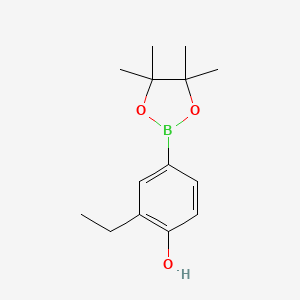![molecular formula C10H12ClN3 B2991141 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine CAS No. 1312755-70-6](/img/structure/B2991141.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine
Descripción general
Descripción
This compound is a derivative of pyrrolo[2,3-b]pyridine . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was 76% and the melting point was between 212–214 ℃ . The synthesis involved various steps including treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of this compound has been studied using high-resolution X-ray diffraction data . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The deprotection of the SEM group of a similar compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Physical and Chemical Properties Analysis
The compound is a solid at 20℃ . Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 . It appears as a light yellow to brown powder or crystal .Aplicaciones Científicas De Investigación
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) is utilized as a recyclable catalyst for acylation reactions. This showcases the potential utility of related compounds in facilitating chemical transformations under base-free conditions, thus offering an environmentally friendly alternative to traditional acylation methods. The detailed mechanism of action of DMAP·HCl as a catalyst in these reactions provides insights into how substitutions on the pyridine ring could influence reactivity and selectivity in synthetic chemistry (Liu et al., 2014).
Molecular Chemistry and Structural Characterization
Research on ortho-palladated complexes and their ligand-exchange reactions emphasizes the versatility of pyridine derivatives in forming structurally complex and functionally diverse molecular systems. These findings are pertinent to the development of new materials and catalysts, where the structural and electronic properties of pyridine derivatives can be finely tuned for specific applications (Ryabov et al., 1992).
Supramolecular Chemistry
The synthesis and structural elucidation of compounds formed from interactions between pyridine derivatives and chloranilic acid demonstrate the potential of these molecules in the construction of hydrogen-bonded systems. Such systems have applications in the design of molecular sensors, switches, and other devices that exploit the properties of supramolecular assemblies (Belay et al., 2020).
Electronic and Optical Properties
Research on the electronic communication and rates of intramolecular electron transfer in dimers of trinuclear ruthenium clusters with pyridine derivatives illustrates the significance of these compounds in the development of molecular electronics. By modulating the ligands and bridging units, it's possible to tailor the electronic properties of these materials for use in solar energy conversion, sensing, and information processing (Salsman et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases , and block a receptor called CSF-IR
Mode of Action
It is suggested that similar compounds work by blocking receptors to which certain proteins attach . This blocking action prevents the stimulation of immune cells, thereby inhibiting certain biological processes .
Biochemical Pathways
Similar compounds have been found to affect glucose uptake into muscle and fat cells , suggesting potential involvement in metabolic pathways.
Result of Action
Similar compounds have been found to reduce blood glucose levels without affecting the concentration of circulating insulin , suggesting potential antidiabetic action.
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound are not mentioned in the retrieved sources, the synthesis and evaluation of similar compounds continue to be an active area of research . Further studies could focus on optimizing the synthesis process, exploring its potential applications, and assessing its safety profile in more detail.
Propiedades
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOQXSCKVFZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
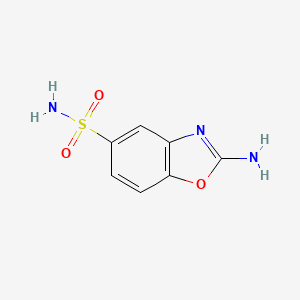
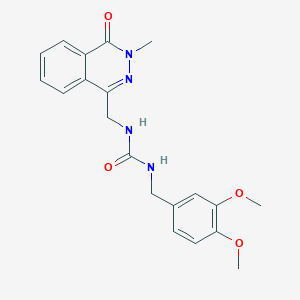
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B2991067.png)
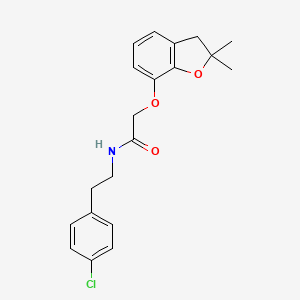
![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)

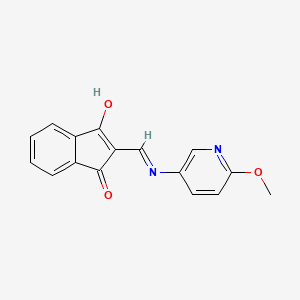
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
